1,3,5-Triazine-2,4-diamine, N-(3-chlorophenyl)-6-(2-chloro-4-pyridinyl)-
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Overview
Description
1,3,5-Triazine-2,4-diamine, N-(3-chlorophenyl)-6-(2-chloro-4-pyridinyl)- is a chemical compound that belongs to the class of triazine derivatives These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine, N-(3-chlorophenyl)-6-(2-chloro-4-pyridinyl)- typically involves the following steps:
Formation of the Triazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of Chlorophenyl and Chloropyridinyl Groups: These groups can be introduced via substitution reactions using suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2,4-diamine, N-(3-chlorophenyl)-6-(2-chloro-4-pyridinyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can alter the oxidation state of the compound, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can convert certain functional groups into their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens, alkyl halides, or other nucleophiles/electrophiles.
Major Products
The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, possibly as a drug candidate.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4-diamine, N-(3-chlorophenyl)-6-(2-chloro-4-pyridinyl)- involves its interaction with molecular targets within biological systems. This could include binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4-diamine derivatives: Other compounds with similar triazine structures but different substituents.
Pyridine derivatives: Compounds featuring the pyridine ring with various functional groups.
Uniqueness
The uniqueness of 1,3,5-Triazine-2,4-diamine, N-(3-chlorophenyl)-6-(2-chloro-4-pyridinyl)- lies in its specific combination of triazine and pyridine rings, along with the chlorophenyl and chloropyridinyl substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications.
Properties
CAS No. |
652153-59-8 |
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Molecular Formula |
C14H10Cl2N6 |
Molecular Weight |
333.2 g/mol |
IUPAC Name |
2-N-(3-chlorophenyl)-6-(2-chloropyridin-4-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C14H10Cl2N6/c15-9-2-1-3-10(7-9)19-14-21-12(20-13(17)22-14)8-4-5-18-11(16)6-8/h1-7H,(H3,17,19,20,21,22) |
InChI Key |
HDWNCWZLESIZIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC(=NC(=N2)N)C3=CC(=NC=C3)Cl |
Origin of Product |
United States |
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